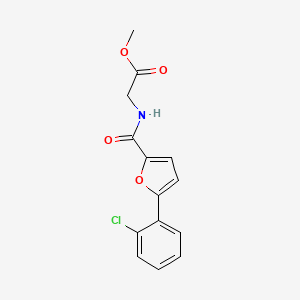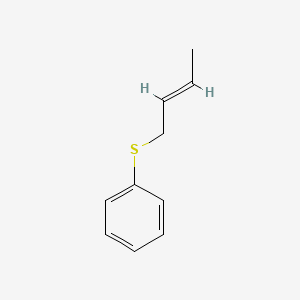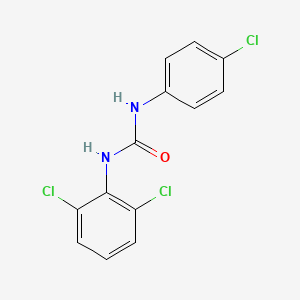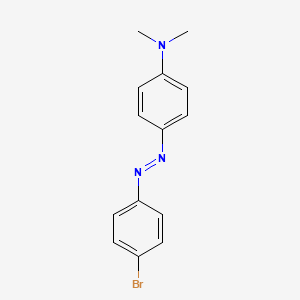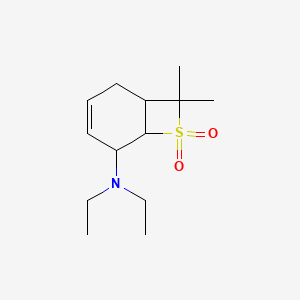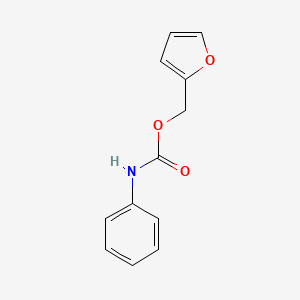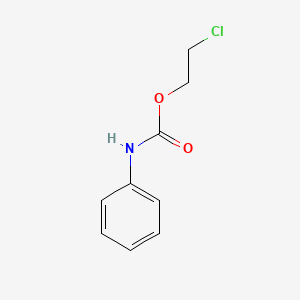
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide is a complex organic compound that features a combination of phenyl, trichloro, thioureido, and acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioureido intermediate: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the thioureido group.
Introduction of the trichloroethyl group: This can be achieved by reacting the thioureido intermediate with a trichloroethylating agent under controlled conditions.
Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a reagent or catalyst in various organic reactions.
Materials Science: In the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide would depend on its specific application. For instance:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In organic synthesis: It might act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide: can be compared with other thioureido or acetamide derivatives.
Thiourea derivatives: Compounds like 1,3-diphenylthiourea.
Acetamide derivatives: Compounds like N-phenylacetamide.
Uniqueness
Structural Complexity: The combination of phenyl, trichloro, thioureido, and acetamide groups in a single molecule.
Unique properties that make it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C23H20Cl3N3OS |
|---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C23H20Cl3N3OS/c24-23(25,26)21(29-22(31)27-18-14-8-3-9-15-18)28-20(30)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,28,30)(H2,27,29,31) |
InChI-Schlüssel |
YFWARHVQFDSSQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


